molecular formula C15H20N2O2 B14236689 N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide

N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide

Cat. No.: B14236689
M. Wt: 260.33 g/mol
InChI Key: UQKMSHAIECYWDU-ZHACJKMWSA-N
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Description

N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide is a chemical compound with the molecular formula C13H16N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a dimethylamino group and a propenoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent acylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}acetamide
  • N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-methylacetamide
  • N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-propylacetamide

Uniqueness

N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide is unique due to its specific structural features, such as the presence of an ethyl group attached to the acetamide moiety. This structural variation can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide

InChI

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-13(7-9-14)15(19)10-11-16(3)4/h6-11H,5H2,1-4H3/b11-10+

InChI Key

UQKMSHAIECYWDU-ZHACJKMWSA-N

Isomeric SMILES

CCN(C1=CC=C(C=C1)C(=O)/C=C/N(C)C)C(=O)C

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)C=CN(C)C)C(=O)C

Origin of Product

United States

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